[1,1'-Biphenyl]-2-yl(methyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanyl-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQHZYNDLXOCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry and Ligand Design Involving Biphenyl Sulfane Scaffolds
[1,1'-Biphenyl]-2-yl(methyl)sulfane as a Potential Ligand Framework
This compound, a molecule featuring a biphenyl (B1667301) backbone with a methylthioether group at the 2-position, represents an intriguing yet underexplored potential ligand. While specific research on its coordination chemistry is not extensively documented in publicly available literature, its structural motifs allow for informed predictions about its behavior as a ligand.
The core structure combines the steric influence of the biphenyl group with the coordinating ability of the sulfur atom. The thioether sulfur, possessing lone pairs of electrons, can act as a soft donor, making it suitable for coordination to soft transition metals such as palladium, platinum, silver, and gold. acs.orgwikipedia.org The presence of the biphenyl unit can enforce a specific geometry around the metal center, which is a critical aspect of ligand design for stereoselective catalysis.
The methyl group attached to the sulfur atom and the adjacent phenyl ring of the biphenyl structure create a distinct steric environment. This steric hindrance can play a crucial role in controlling the access of substrates to the metal center, thereby influencing the selectivity of a catalytic reaction. Thioethers are known to be effective directing groups in transition-metal-catalyzed C-H bond functionalization, where the sulfur atom coordinates to the metal and directs the catalytic activity to a specific site on the ligand scaffold or a substrate. nih.gov It is plausible that this compound could function in a similar capacity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | 19813-75-3 | C₁₃H₁₂S | 200.30 | Biphenyl, Methylthioether |
| 2-Methylbiphenyl | 643-58-3 | C₁₃H₁₂ | 168.24 | Biphenyl, Methyl group |
| Thioanisole (Methyl phenyl sulfide) | 100-68-5 | C₇H₈S | 124.21 | Phenyl, Methylthioether |
This table presents basic information for this compound and structurally related molecules to provide context for its potential properties.
Design and Synthesis of Biphenyl-Based Phosphine (B1218219) Ligands for Catalysis
The biphenyl motif has been extensively utilized in the design of privileged phosphine ligands for a wide array of catalytic applications. These ligands often exhibit axial chirality, which arises from hindered rotation around the biphenyl C-C bond, a feature that is instrumental in asymmetric catalysis. The synthesis of these ligands is a mature field, with several established methodologies.
A common synthetic strategy involves the Ullmann coupling reaction to construct the biphenyl backbone, followed by functionalization with phosphine groups. bldpharm.com More contemporary methods include Suzuki-Miyaura coupling reactions which offer a more versatile and high-yielding route to substituted biphenyls. masterorganicchemistry.com The introduction of the phosphine moiety can be achieved through the reaction of a lithiated biphenyl intermediate with a chlorophosphine. nih.gov
The electronic and steric properties of these phosphine ligands can be finely tuned by modifying the substituents on both the biphenyl scaffold and the phosphorus atom. For instance, the introduction of bulky groups on the biphenyl rings or the phosphorus atom can create a more sterically demanding coordination environment, which can enhance enantioselectivity in catalytic reactions. nih.gov
Principles of Metal-Ligand Coordination in Biphenyl-Sulfane Systems
The coordination of biphenyl-sulfane ligands to metal centers is governed by a combination of steric and electronic factors, as well as the inherent coordination preferences of the sulfur donor atom.
Steric and Electronic Factors in Ligand Design
The steric and electronic properties of ligands are paramount in determining the outcome of a metal-catalyzed reaction. In biphenyl-sulfane systems, the biphenyl unit provides a rigid and sterically defined framework. The rotational barrier of the biphenyl C-C bond can lead to stable atropisomers, which are a source of chirality in many catalysts. The substituents on the biphenyl rings can be varied to modulate the steric bulk and the electronic nature of the ligand. Electron-donating groups will increase the electron density on the metal center, which can affect its reactivity, while electron-withdrawing groups will have the opposite effect. rsc.org
The sulfur atom in a thioether ligand is a soft donor atom and generally forms strong bonds with soft, low-valent transition metals. wikipedia.org The electronic properties of the sulfur donor can also be influenced by the groups attached to it. For example, an aryl group, as in this compound, will have a different electronic influence compared to an alkyl group.
Variable Coordination Modes of Sulfur-Containing Ligands
Sulfur-containing ligands, such as thioethers, can exhibit a variety of coordination modes. The most common is a simple monodentate coordination through the sulfur atom. wikipedia.org However, thioether functionalities can also participate in more complex bonding arrangements. For instance, a thioether can act as a bridging ligand between two metal centers.
Furthermore, when incorporated into a larger ligand framework that includes other donor atoms, such as phosphines, the thioether can act as a hemilabile ligand. nih.gov This means it can reversibly coordinate and de-coordinate from the metal center during a catalytic cycle. This hemilability can open up a coordination site on the metal for substrate binding and activation, which can be a crucial step in many catalytic processes. The presence of a thioether function in diphosphine ligands has been shown to influence the nuclearity and structure of their silver complexes, leading to the formation of trinuclear complexes and coordination polymers. nih.gov
Table 2: Coordination Behavior of Thioether-Containing Ligands
| Ligand Type | Metal Center | Observed Coordination Modes | Reference |
| Diphosphine with Thioether | Ag(I) | Bridging (P,P), Bridging and Intermolecular (P,P,S) | |
| Thioether-functionalized bis(diphenylphosphino)amine | Ag(I) | Bridging (P,P), Triply-bridging chloride supported | nih.gov |
| Thioether | Transition Metals | Directing group for C-H functionalization | nih.gov |
This table summarizes different coordination modes observed for thioether-containing ligands with various metal centers.
Supramolecular Architectures Employing Biphenyl Derivatives as Building Blocks
The biphenyl unit is a valuable building block in supramolecular chemistry due to its rigidity, well-defined geometry, and propensity for π-π stacking interactions. These non-covalent interactions can be harnessed to construct a wide variety of ordered supramolecular architectures, from discrete molecular cages to extended one-, two-, and three-dimensional networks.
Studies on the self-assembly of thioethers on gold surfaces have shown that they can form highly ordered monolayers, with the structure of the monolayer being influenced by the alkyl or aryl groups attached to the sulfur. This suggests that thioether-functionalized biphenyls could also be used to create well-defined two-dimensional structures on surfaces. The interplay of metal-coordination, π-π stacking, and other weak interactions in systems containing this compound could lead to novel supramolecular materials with interesting properties and functions.
Catalytic Applications and Mechanistic Insights
Palladium-Catalyzed Reactions Mediated by Biphenyl-Derived Ligands
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of carbon-carbon (C-C) and carbon-heteroatom bonds. The efficacy of these reactions is often dictated by the choice of ligand coordinated to the palladium center. Biphenyl-derived ligands are among the most successful classes of ligands, prized for their ability to promote efficient oxidative addition and reductive elimination, the key steps in many catalytic cycles.
C-C Bond Forming Processes (e.g., Arylation, Cyclization)
The Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation, frequently employs palladium catalysts supported by biphenyl-derived phosphine (B1218219) ligands. For instance, the Buchwald-developed ligand SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) has demonstrated high efficacy in the coupling of various bromothiophenes with cyclopropylboronic acid. This catalytic system, utilizing palladium(II) acetate and SPhos, can achieve high conversion and good yields with catalyst loadings as low as 0.5–1 mol%. The bulky and electron-rich nature of the biphenyl-phosphine ligand is crucial for stabilizing the palladium(0) active species and facilitating the catalytic cycle.
Palladium-catalyzed cyclization reactions also benefit from ligands featuring the biphenyl (B1667301) backbone. These reactions are instrumental in constructing carbo- and heterocyclic rings. For example, palladium catalysts have been used for the cyclization of 1,6-enynes to form silyl benzofurans and for the intramolecular hydrofunctionalization of alkenes to generate five- and six-membered rings. The stereoelectronic properties of the biphenyl ligand can control the regioselectivity of the cyclization pathway.
Below is a table summarizing representative palladium-catalyzed C-C bond-forming reactions where biphenyl-derived ligands are employed.
| Reaction Type | Substrates | Catalyst System | Product | Yield (%) |
| Suzuki-Miyaura Coupling | 2-Bromothiophene, Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Cyclopropylthiophene | Good |
| Suzuki-Miyaura Coupling | 3-Bromothiophene, Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Cyclopropylthiophene | Good |
| Cyclization/Silylation | 1,6-Enyne, Disilane | Palladium catalyst | Silyl Benzofuran | Moderate to Good |
C-Heteroatom Coupling Reactions (C-N, C-S)
The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds via palladium-catalyzed cross-coupling has become an indispensable tool for synthesizing pharmaceuticals, organic materials, and agrochemicals. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, relies heavily on bulky, electron-rich phosphine ligands, many of which are based on a biphenyl framework. These ligands promote the coupling of a wide range of amines with aryl halides and pseudohalides. The development of sophisticated biphenyl ligands and precatalysts has led to highly general and reliable protocols for N-arylation.
Similarly, the synthesis of aryl sulfides, a structure analogous to the subject compound [1,1'-Biphenyl]-2-yl(methyl)sulfane, is effectively achieved through palladium catalysis. While historically considered catalyst poisons, sulfur compounds can now be coupled efficiently. The first practical method for aryl sulfide (B99878) synthesis from aryl chlorides utilized a bidentate phosphine ligand, demonstrating high efficiency and functional group tolerance. More advanced systems facilitate a debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to produce diaryl sulfides, a process that involves C-S bond cleavage and formation within a single catalytic cycle.
| Coupling Type | Reactants | Ligand Class | Key Features |
| C-N Coupling | Aryl Halides, Amines | Biphenyl-derived phosphines | Enables formation of anilines and derivatives; crucial for pharmaceuticals. |
| C-S Coupling | Aryl Chlorides, Thiols | Bidentate phosphines | Overcomes catalyst poisoning by sulfur; high functional group tolerance. |
| C-S Coupling | Aryl Benzyl Sulfides, Aryl Bromides | NiXantPhos | Debenzylative coupling via a tricatalytic cycle involving α-arylation and C-S cleavage/formation. acs.org |
Nickel-Catalyzed Methodologies for Biphenyl and Aryl Sulfide Formation
While palladium is dominant, nickel catalysts offer a more cost-effective and sometimes uniquely reactive alternative for cross-coupling reactions. Nickel catalysis is particularly relevant for the formation of aryl sulfides. Early reports showed that nickel(II) complexes with bidentate phosphine ligands could catalyze the formation of biaryl sulfides from thiols, albeit often requiring high temperatures and long reaction times.
The mechanism for nickel-catalyzed C-S bond formation is thought to involve the reduction of a Ni(II) precursor to the active Ni(0) species by a reducing agent like zinc metal. Oxidative addition of the aryl halide to Ni(0), followed by reaction with the thiolate and subsequent reductive elimination, affords the aryl sulfide product and regenerates the Ni(0) catalyst. Some proposed mechanisms involve a nickel(I)/nickel(III) cycle.
Photoredox Catalysis for Carbon-Sulfur Bond Transformations
Visible-light photoredox catalysis has emerged as a powerful and green technology for forging chemical bonds under mild conditions. This approach is highly effective for carbon-sulfur bond formation, providing access to aryl sulfides and other organosulfur compounds. In a typical process, a photocatalyst, such as an iridium or ruthenium complex or an organic dye like Eosin Y, absorbs visible light and becomes excited. This excited-state photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate highly reactive radical intermediates.
For the synthesis of aryl sulfides, one common strategy involves the reaction of electron-rich arenes with aryl disulfides. The photocatalyst initiates the formation of an arene radical cation, which then couples with a sulfur-centered radical generated from the disulfide. This method avoids the need for pre-functionalized arenes and proceeds at room temperature. beilstein-journals.orgnih.gov Another approach involves the coupling of aryl thiols with aryl diazonium salts, which readily form aryl radicals upon reduction by the excited photocatalyst. beilstein-journals.org These radical-based pathways offer a distinct mechanistic alternative to traditional transition metal-catalyzed cross-coupling. beilstein-journals.orgrsc.orgrsc.org
| Photocatalyst Type | Sulfur Source | Radical Precursor | Key Advantage |
| Iridium Complex | Aryl Disulfides | Electron-rich Arenes | Avoids pre-functionalization of arenes. beilstein-journals.orgnih.gov |
| Eosin Y (Organic Dye) | Aryl Thiols | Aryl Diazonium Salts | Metal-free, mild conditions. beilstein-journals.org |
| Ruthenium Complex | DMSO | Aryl Diazonium Salts | Forms aryl methyl sulfoxides. beilstein-journals.org |
Heterogeneous Catalysis with Metal Sulfides for Organic Synthesis
Heterogeneous catalysts are advantageous in organic synthesis due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. wordpress.com Metal sulfides themselves can serve as robust heterogeneous catalysts for various transformations. The incorporation of sulfur into metal catalyst formulations can create well-defined, site-isolated active centers that exhibit unique catalytic activity, selectivity, and stability. acs.org
Metal sulfides, such as platinum metal sulfides, have been explored as heterogeneous catalysts, particularly for hydrogenation reactions. acs.org The electronic and geometric effects imparted by the sulfide component can significantly modify the catalytic properties of the metal. acs.org In the context of C-S bond formation, the development of heterogeneous systems is an active area of research. For example, novel SiO₂ nanoparticle-supported palladium catalysts have been used for C-S coupling reactions. The use of solid-supported catalysts simplifies product purification and aligns with the principles of green chemistry, making it an attractive strategy for the industrial synthesis of organosulfur compounds. dtu.dk
Theoretical and Computational Chemistry of Biphenyl Sulfane Systems
Electronic Structure and Molecular Geometry Optimization via Density Functional Theory (DFT)
In related studies on substituted biphenyls, DFT has been used to calculate optimized structures, total energies, and other electronic properties. researchgate.net For instance, research on methyl and hydroxyl substituted biphenyls has shown that the total energy is more dependent on the number of substituent groups rather than their specific positions on the biphenyl (B1667301) rings. researchgate.net The geometry of [1,1'-Biphenyl]-2-yl(methyl)sulfane would be characterized by the dihedral angle between the two phenyl rings, as well as the bond lengths and angles associated with the sulfur atom and the methyl group. The interplay between the steric hindrance of the methylsulfane group and the electronic conjugation between the phenyl rings dictates the most stable conformation.
A representative table of optimized geometrical parameters for a related substituted biphenyl system is shown below. Specific data for this compound would require a dedicated computational study.
| Parameter | Value (DFT/B3LYP/6-31G(d,p)) |
| C-C (inter-ring) bond length | 1.48 Å |
| C-S bond length | 1.77 Å |
| S-CH3 bond length | 1.82 Å |
| Dihedral Angle (C-C-C-C) | ~45° |
| Note: The values presented are illustrative and based on typical bond lengths and angles for similar organic molecules. Actual values for this compound would need to be calculated. |
Spectroscopic Property Prediction and Validation using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to calculate excited state properties, making it invaluable for predicting and interpreting various types of spectra. nih.govresearchgate.net This includes UV-Vis absorption spectra, which are governed by electronic transitions between molecular orbitals.
For aromatic systems like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical predictions can then be compared with experimental spectroscopic data for validation. The electronic transitions in such molecules are typically π-π* transitions within the biphenyl system, which can be modulated by the presence of the methylsulfane substituent. The sulfur atom's lone pairs can also participate in n-π* transitions. Computational studies on similar aromatic compounds have demonstrated a good correlation between TD-DFT calculated spectra and experimental results. nih.gov
Below is an example table comparing theoretical and experimental spectroscopic data for a substituted aromatic compound. Specific data for the title compound is not currently available.
| Spectroscopic Data | Predicted (TD-DFT) | Experimental |
| λmax (nm) | 255 | 260 |
| Oscillator Strength (f) | 0.35 | - |
| Vibrational Frequencies (cm⁻¹) | ||
| C-H stretch | 3050 | 3060 |
| C=C aromatic stretch | 1600 | 1595 |
| C-S stretch | 700 | 690 |
| Note: This table is a template. The actual spectroscopic properties of this compound would require specific experimental measurement and computational analysis. |
Analysis of Molecular Reactivity and Electronic Distribution
The reactivity and electronic characteristics of a molecule can be effectively analyzed through several computational approaches that provide insights into its behavior in chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl system and the sulfur atom, while the LUMO would be distributed over the aromatic rings. The energy gap can be calculated using DFT methods, and this information helps in understanding the molecule's electronic transitions and reactivity patterns. aimspress.com
A table of representative HOMO-LUMO data is provided below.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Note: These are example values. The actual HOMO and LUMO energies for this compound need to be determined through specific DFT calculations. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack).
In this compound, the MEP map would likely show negative potential around the sulfur atom due to its lone pairs of electrons and over the π-systems of the phenyl rings. Positive potentials would be expected around the hydrogen atoms. This visualization provides a clear picture of the molecule's reactivity landscape.
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net
Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.
These descriptors are calculated from the energies of the HOMO and LUMO and provide a deeper understanding of the molecule's stability and reactivity. researchgate.netnih.gov
An illustrative table of global reactivity descriptors is shown below.
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.80 |
| Note: These values are for illustrative purposes and would need to be calculated specifically for this compound. |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the solid state is governed by intermolecular interactions, which can be investigated through X-ray crystallography and computational methods. For aromatic sulfanes, interactions such as π-π stacking between the phenyl rings and C-H···π interactions are common. researchgate.netnih.gov The presence of the sulfur atom can also lead to C-H···S hydrogen bonds. nih.gov
Hirshfeld Surface Analysis and 2D Fingerprint Plots
For a molecule like this compound, this analysis reveals the nature and prevalence of close intermolecular contacts. The surface can be mapped with properties like dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside), which are key to generating 2D fingerprint plots.
Key interactions expected for this compound include:
H···H Contacts: Typically the most abundant interaction, represented by a large, diffuse region in the center of the fingerprint plot.
C···H/H···C Contacts: Arising from the interactions between the hydrogen atoms and the aromatic rings of the biphenyl scaffold, these appear as distinct "wings" on the plot. researchgate.net
S···H/H···S Contacts: These interactions involving the sulfur atom are crucial to the packing of sulfane-containing compounds and would be visible as specific features on the plot. nih.gov
C···C Contacts: Indicative of π-π stacking between the biphenyl rings of adjacent molecules, these are often seen as points at the tips of the plot's wings. researchgate.net
The relative contributions of these interactions can be summarized in a data table.
Table 1: Illustrative Percentage Contributions of Intermolecular Contacts for a Biphenyl-Sulfane System from Hirshfeld Surface Analysis
| Intermolecular Contact Type | Percentage Contribution (%) |
| H···H | 45 - 55% |
| C···H / H···C | 25 - 35% |
| S···H / H···S | 5 - 10% |
| C···C | 3 - 7% |
| Other (e.g., S···C) | < 5% |
Note: This table is illustrative, based on typical values for organic molecules containing these functional groups. The exact percentages would require a specific crystallographic study of this compound.
Energy Framework Analysis in Crystalline States
Building upon the geometric insights from Hirshfeld analysis, energy framework analysis quantifies the energetic significance of the intermolecular interactions within the crystal lattice. This method calculates the interaction energies between a central molecule and its neighbors, separating the total energy into physically meaningful components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.commdpi.com
The total interaction energy (E_tot) is the sum of these components, often scaled with factors derived from benchmarking against high-level quantum mechanical calculations. mdpi.com
E_tot = k_ele * E_ele + k_pol * E_pol + k_disp * E_disp + k_rep * E_rep
These energies are then used to construct three-dimensional energy frameworks, where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear visual representation of the crystal's energetic topology. preprints.orgresearchgate.net
For this compound, the analysis would likely reveal the following:
Dispersion forces (van der Waals interactions) are expected to be the dominant stabilizing component, a common feature in non-polar aromatic systems. mdpi.comnih.gov This would be visualized as thick green cylinders in the dispersion framework.
Electrostatic forces , while weaker, would contribute to the stability, particularly around the slightly polar C-S bond. researchgate.netresearchgate.net
Table 2: Representative Intermolecular Interaction Energies (kJ/mol) for Molecular Pairs in a Crystal Lattice
| Pair | R (Å) | E_ele | E_pol | E_disp | E_rep | E_tot |
| 1 | 3.85 | -15.2 | -4.1 | -80.5 | 42.3 | -55.5 |
| 2 | 5.50 | -8.9 | -2.5 | -35.1 | 18.0 | -27.5 |
| 3 | 6.10 | -4.3 | -1.1 | -18.7 | 9.5 | -14.1 |
Note: This table presents representative values to illustrate the method. R is the distance between molecular centroids. E_tot is the scaled sum of the energy components.
Elucidation of Reaction Mechanisms and Reaction Pathways
The synthesis of this compound involves the formation of two key structural features: the biphenyl backbone and the aryl-sulfur (C-S) bond. The reaction mechanisms for its formation can be understood by examining established synthetic methodologies for each part.
A plausible and efficient pathway involves a two-step sequence: first, the construction of a functionalized biphenyl scaffold, followed by the introduction of the methylsulfanyl group.
Pathway 1: Suzuki-Miyaura Coupling followed by Sulfenylation
Formation of the Biphenyl Core: A common method for creating the biphenyl linkage is the Suzuki-Miyaura cross-coupling reaction. rsc.org This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this specific target, one could react 2-bromo-1-iodobenzene with phenylboronic acid. The higher reactivity of the C-I bond towards oxidative addition to the Pd(0) catalyst would selectively form 2-bromo-1,1'-biphenyl.
Introduction of the Sulfanyl Group: The resulting 2-bromo-1,1'-biphenyl can then undergo a C-S coupling reaction. A variety of methods exist for this transformation. For instance, a palladium- or copper-catalyzed coupling with sodium thiomethoxide (NaSMe) could be employed to displace the bromide and form the final product. mdpi.com
Pathway 2: Coupling with a Pre-functionalized Aryl Partner
An alternative strategy involves using a starting material that already contains the methylsulfanyl group.
Synthesis of a Sulfanylated Precursor: One could start with 2-bromothioanisole (B35456). This compound contains the required methylsulfanyl group ortho to a halogen suitable for cross-coupling.
Suzuki-Miyaura Coupling: The 2-bromothioanisole could then be coupled with phenylboronic acid using a standard Suzuki-Miyaura protocol (palladium catalyst and base) to directly yield this compound. rsc.org
Mechanistic Considerations:
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic acid (as a borate (B1201080) complex) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst. rsc.org
The mechanism for the subsequent C-S bond formation can vary. If catalyzed by palladium, it follows a similar cycle of oxidative addition, ligand exchange with the thiolate, and reductive elimination. Copper-catalyzed reactions, reminiscent of the Ullmann condensation, are also highly effective for forming C-S bonds. mdpi.com Reactions involving sulfinyl radicals or Pummerer-type intermediates represent other, more complex pathways for generating C-S bonds under specific conditions. nih.govacs.org
Advanced Spectroscopic and Crystallographic Characterization
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determinationnumberanalytics.comnih.govmdpi.comnih.govchemrxiv.orgbldpharm.com
The crystal system and space group describe the symmetry of the unit cell and the arrangement of molecules within it. While specific crystallographic data for [1,1'-Biphenyl]-2-yl(methyl)sulfane is not publicly available, analysis of structurally similar 2-substituted biphenyl (B1667301) derivatives allows for informed predictions. Such molecules typically crystallize in low-symmetry systems due to their non-planar nature.
For instance, related biphenyl compounds often crystallize in monoclinic or triclinic systems. researchgate.netresearchgate.net The compound (E)-1-([1,1′-Biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one crystallizes in the triclinic space group P-1, while 1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene is found in the monoclinic P2/c space group. researchgate.netresearchgate.net It is highly probable that this compound would adopt a similar crystal system.
Table 1: Crystallographic Data for Structurally Related Biphenyl Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| (E)-1-([1,1′-Biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one | Triclinic | P-1 | researchgate.net |
| 1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene | Monoclinic | P2/c | researchgate.net |
| 4,4′-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1′-biphenyl | Monoclinic | P21 | nih.gov |
A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 44° in the gas phase but can vary in the solid state. For 2-substituted biphenyls, steric hindrance between the substituent and the ortho-hydrogen of the adjacent ring forces a more twisted conformation.
In the case of this compound, the methylthio group at the 2-position would induce a significant dihedral angle. Studies of analogous compounds show a wide range of these angles depending on the nature and size of the substituents. For example, the dihedral angle in one biphenyl derivative is 40.65 (8)°, while in a more sterically crowded system, it can be as large as 85–89°. chemrxiv.orgnih.gov In 4,4′-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1′-biphenyl, the dihedral angle is 28.76 (11)°. nih.gov Therefore, a substantially non-planar conformation is expected for this compound, with a dihedral angle likely in the range of 50-80°.
Table 2: Dihedral Angles in Various Biphenyl Analogues
| Compound Feature | Reported Dihedral Angle (°) | Reference |
|---|---|---|
| (E)-1-([1,1′-Biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one | 40.65 (8) | researchgate.netnih.gov |
| (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one | 38.02 (15) | researchgate.net |
| 4,4′-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1′-biphenyl | 28.76 (11) | nih.gov |
| Double winding vine-shaped biphenyl derivative | 85–89 | chemrxiv.org |
While this compound lacks classical hydrogen bond donors (like O-H or N-H), its crystal packing is expected to be governed by weaker non-covalent interactions. nih.gov These interactions, including C-H···π and π-π stacking, are crucial in defining the supramolecular architecture. nih.govillinois.edu
The aromatic rings of the biphenyl moiety are electron-rich and can act as acceptors for C-H···π interactions with methyl and aromatic C-H groups from neighboring molecules. nih.gov Similar interactions have been observed in the crystal structures of related biphenyl chalcones. nih.govresearchgate.net The twisted nature of the biphenyl core may also allow for offset π-π stacking interactions between molecules, further stabilizing the crystal lattice. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these subtle intermolecular contacts. analis.com.mymdpi.com
Obtaining single crystals suitable for X-ray diffraction can be a significant challenge. nih.gov For compounds that yield only small or weakly diffracting crystals, advanced techniques are employed. Synchrotron X-ray sources provide highly intense and collimated X-ray beams, orders of magnitude brighter than conventional laboratory sources. numberanalytics.com This high intensity allows for data collection from microcrystals that would be unsuitable for standard diffractometers, enabling the structural elucidation of challenging samples. numberanalytics.com Other advanced methods include X-ray free-electron lasers (XFELs) for studying radiation-sensitive samples and computational programs that can process data from twinned or multi-crystal specimens. nih.govmemtein.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Ramannumberanalytics.comnih.govanalis.com.mymdpi.comchemicalbook.com
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. The spectra are complementary and offer a detailed fingerprint of the molecule.
For this compound, the FTIR and Raman spectra would be dominated by vibrations associated with the aromatic rings and the methylthio group.
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl (CH₃) group will show symmetric and asymmetric stretching vibrations between 2980 and 2870 cm⁻¹.
Aromatic C=C Stretching: Strong to medium bands appear in the 1600-1450 cm⁻¹ region, characteristic of the biphenyl skeleton.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group occur at lower frequencies.
C-S Stretching: The carbon-sulfur bond stretch is expected to produce a weak to medium band in the 700-600 cm⁻¹ range.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Biphenyl Rings |
| Aliphatic C-H Stretch | 2980 - 2870 | -S-CH₃ |
| Aromatic C=C Stretch | 1600 - 1450 | Biphenyl Rings |
| C-S Stretch | 700 - 600 | -S-CH₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure (¹H, ¹³C)numberanalytics.comnih.govanalis.com.mymdpi.comnumberanalytics.commemtein.comresearchgate.net
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For this compound, the asymmetry of the molecule would result in distinct signals for each of the nine aromatic protons and twelve aromatic carbons.
¹H NMR:
Aromatic Protons (Ar-H): The nine protons on the biphenyl rings would appear as a complex series of multiplets in the range of δ 7.0-8.0 ppm. The steric crowding caused by the 2-methylthio group would influence the chemical shifts of the nearby protons.
Methyl Protons (-S-CH₃): A sharp singlet corresponding to the three methyl protons is expected. Based on data for 2-substituted phenyl methyl sulfides, this peak would likely appear in the δ 2.0-2.5 ppm region. researchgate.net
¹³C NMR:
Aromatic Carbons (Ar-C): Twelve distinct signals are expected for the aromatic carbons, appearing in the δ 120-145 ppm region. The carbon atom directly attached to the sulfur (C-S) would be shifted, as would the quaternary carbons of the biphenyl linkage. For biphenyl itself, the carbons resonate at δ 127.1, 127.2, 128.7, and 141.2 ppm. chemicalbook.com
Methyl Carbon (-S-CH₃): A single signal for the methyl carbon is anticipated in the upfield region, typically around δ 15-25 ppm.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Reference/Analogy |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 (multiplets) | researchgate.netbeilstein-journals.org |
| ¹H | Methyl (-S-CH₃) | 2.0 - 2.5 (singlet) | researchgate.net |
| ¹³C | Aromatic (Ar-C) | 120 - 145 | chemicalbook.comrsc.org |
| ¹³C | Methyl (-S-CH₃) | 15 - 25 | rsc.org |
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)
High-resolution mass spectrometry (HRMS) is an indispensable analytical tool for the precise determination of elemental composition and structural elucidation of organic molecules. researchgate.net This technique measures the mass-to-charge ratio (m/z) with high accuracy, allowing for the calculation of a molecule's exact mass and, consequently, its molecular formula. acs.org For a compound like this compound, HRMS would be critical in confirming its identity post-synthesis.
Were the data available for this compound, it would be presented as follows:
| Technique | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass | Data not available |
| Observed m/z | Data not available | |
| Molecular Formula | C₁₃H₁₂S |
The electron ionization mass spectrum of the closely related compound, 2-methylbiphenyl, shows a molecular ion peak that corresponds to its molecular weight, alongside various fragment ions that are characteristic of its structure. nist.govnih.gov
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation. libretexts.orgacs.org
For this compound, the presence of the biphenyl moiety, which is a chromophore, would give rise to distinct absorption bands in the UV region. The electronic transitions are typically of the π → π* type, originating from the conjugated system of the two phenyl rings. acs.orgyoutube.com The position and intensity of these absorption bands can be influenced by the substitution pattern on the biphenyl core and the nature of the substituent. The methylsulfane group (-SCH₃) may cause a shift in the absorption maxima compared to unsubstituted biphenyl due to its electronic effects.
Specific experimental UV-Visible spectral data for this compound are not available in the surveyed literature. However, the UV spectrum of biphenyl itself is well-documented and exhibits a strong absorption band around 247-250 nm. researchgate.net The introduction of substituents can lead to bathochromic (red) or hypsochromic (blue) shifts of this absorption maximum.
A hypothetical data table for the electronic transitions of this compound, if the data were available, would look like this:
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Data not available | Data not available | Data not available | π → π* |
The study of electronic transitions in biphenyl derivatives is an active area of research, with factors such as steric hindrance at the ortho positions affecting the planarity of the two phenyl rings and, consequently, the electronic spectrum. youtube.com
Applications in Advanced Materials Science
Sulfur-Containing Polymers for High Refractive Index Applications
Polymers with a high refractive index (HRI) are crucial for advanced optical devices, including lenses, image sensors, and antireflective coatings. uni-marburg.deresearchgate.net The refractive index of a polymer can be effectively increased by incorporating substituents with high molar refraction and low molar volume. uni-marburg.de Sulfur is a key element in this regard due to its high atomic weight and polarizability compared to carbon and oxygen. uni-marburg.de
The incorporation of sulfur atoms into a polymer backbone, such as in poly(phenylene sulfide)s, is a well-established strategy for achieving high refractive indices, with values reported up to 1.743. uni-marburg.deresearchgate.net The presence of the methylsulfane group makes [1,1'-Biphenyl]-2-yl(methyl)sulfane an excellent monomer candidate for synthesizing HRI polymers. When polymerized, the biphenyl (B1667301) units contribute to a high density and aromatic content, while the sulfur atoms significantly enhance molar refraction, both of which are key factors for a high refractive index. researchgate.net
Research has demonstrated that designing polymers with specific high-refractive-index groups is a productive tool for creating materials with predictable optical properties. uni-marburg.de For instance, polyimides containing sulfur have been developed that exhibit refractive indices ranging from 1.60 to 1.78. researchgate.net The combination of a biphenyl moiety and an alkyl sulfide (B99878) structure in a polyimide has been specifically explored to this end. researchgate.net
Table 1: Refractive Indices of Various Polymer Classes
This table illustrates the effect of incorporating different chemical moieties on the refractive index of polymers.
| Polymer Class | Example Compound/Monomer | Refractive Index (nD) | Key Structural Feature | Source |
| Polysiloxanes | Poly(dimethylsiloxane) (pDMS) | ~1.40 | Silicone Backbone | uni-marburg.de |
| Polymethacrylates | Poly(methyl methacrylate) (PMMA) | ~1.49 | Aliphatic Backbone | uni-marburg.de |
| High-Sulfur Polymers | Poly(phenylene sulfide) (PPS) | Up to 1.743 | Aryl Sulfide Linkages | uni-marburg.de |
| High-Aromatic Polymers | Polyimide | 1.60 - 1.78 | Aromatic Imide Rings | researchgate.net |
Biphenyl Derivatives in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
Biphenyl derivatives are widely utilized in optoelectronics due to their rigid conjugated structures and excellent chemical stability. rsc.org They are integral components in both Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs). wikipedia.orgrsc.org
In OLEDs, the biphenyl structure serves as a core for host materials, hole-blocking materials, and emitters. nih.gov The rigid structure provides thermal stability, while its conjugated π-system facilitates charge transport. The ortho-substitution in this compound forces the two phenyl rings to adopt a twisted conformation. This non-planar structure can be advantageous in OLED materials as it disrupts intermolecular packing, which helps to prevent excimer formation and maintain high color purity and efficiency. nih.gov
In the field of liquid crystals (LCs), the biphenyl moiety is a fundamental building block for creating the rod-like molecules (mesogens) that form liquid crystalline phases. nih.govmdpi.comgoogle.com The rigidity of the biphenyl unit contributes to the thermal stability of the mesophase. nih.gov The introduction of a flexible group, such as the one provided by the free rotation in biphenyl rings, can influence the physical and thermal properties of the resulting liquid crystal phases. nih.gov While simple biphenyls are common, derivatives like this compound could be used to create novel LCs with specific mesomorphic and optical properties, where the sulfur group modifies intermolecular interactions and packing. nih.govmdpi.com
Table 2: Application of Biphenyl Derivatives in OLEDs
This table summarizes the roles and advantages of biphenyl structures in OLED device layers.
| OLED Layer | Function | Advantage of Biphenyl Core | Source |
| Emitting Layer (EML) | Serves as a light-emitting host or dopant material. | High photoluminescence quantum yield, thermal stability. | nih.gov |
| Hole Transport Layer (HTL) | Facilitates the movement of holes towards the EML. | Good charge mobility, suitable energy levels. | nih.gov |
| Hole Blocking Layer (HBL) | Prevents holes from passing the EML, enhancing recombination. | Low HOMO energy level, rigid structure. | wikipedia.org |
| Electron Transport Layer (ETL) | Facilitates the movement of electrons towards the EML. | Can be functionalized with electron-accepting groups. | nih.gov |
Polymer Crosslinking and Functionalization via Sulfur-Containing Moieties
The methylsulfane group in this compound offers pathways for polymer functionalization and crosslinking that differ from more common thiol-based chemistry. While not a traditional crosslinking agent, the aryl methyl sulfide group is not inert. Research has shown that aryl methyl sulfides can participate in transition-metal-catalyzed coupling reactions. rsc.org For example, a rhodium(I)-catalyzed process allows for the coupling of aryl methyl sulfides with boronic acids, demonstrating that the C-S bond can be selectively activated for C-C bond formation. rsc.org
This reactivity suggests that this compound could be used as a monomer in step-growth polymerization or grafted onto existing polymer chains. Such functionalization could be used to precisely control the architecture and properties of the resulting material. Furthermore, inverse vulcanization, a process that copolymerizes elemental sulfur with organic crosslinkers, has become a prominent method for creating high-sulfur-content polymers. rsc.orgresearchgate.net While typically using olefins, recent work has expanded to include other reagents, indicating a broad scope for sulfur-based polymer chemistry where a monomer like this compound could potentially be integrated. rsc.org
Integration into Electronic and Optical Materials
The integration of this compound into electronic and optical materials leverages the combined properties of its constituent parts. The biphenyl core is a well-known scaffold for materials with applications in organic semiconductors and fluorophores due to its rigidity and electronic properties. rsc.orgnih.gov The introduction of a sulfur-containing group like methylsulfane can modulate these properties. Thiophene, a sulfur-containing heterocycle, is known to have unique electronic and optical properties due to a small band gap and high polarizability, which are desirable in materials chemistry. epstem.net
By analogy, the methylsulfane group in this compound is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the biphenyl system, thereby tuning its optical absorption, fluorescence, and charge-carrier properties. mdpi.com
A particularly important aspect for optical materials is the chirality that arises from the ortho-substitution. The hindered rotation around the single bond connecting the two phenyl rings creates a form of axial chirality known as atropisomerism. This makes the molecule chiral even without a stereocenter, leading to non-superimposable mirror images that can rotate plane-polarized light. This inherent chirality is a valuable property for the development of advanced optical materials, including certain types of liquid crystals and materials for nonlinear optics.
Supramolecular Chemistry and Host Guest Systems
Biphen[n]arenes as Novel Macrocyclic Receptors
Biphen[n]arenes are a class of macrocyclic hosts composed of 4,4'-biphenol or 4,4'-biphenol ether units linked by methylene (B1212753) bridges at their 3- and 3'-positions. rsc.orgnih.govrsc.org These structures represent a significant advancement in the design of synthetic receptors, moving beyond traditional macrocycles like calixarenes and pillararenes. rsc.orgnih.gov The synthesis of biphen[n]arenes is often achieved through a one-pot Friedel–Crafts alkylation reaction, making them readily accessible. mdpi.comresearchgate.net A modular synthetic strategy has also been developed, allowing for the creation of biphen[n]arenes with customizable cavity sizes and diverse functionalities by incorporating different structural units. mdpi.comacs.org
The versatility of biphen[n]arenes is further enhanced by the ease of their chemical modification. rsc.orgnih.gov The hydroxyl groups can be functionalized, and the benzene (B151609) rings themselves can serve as reactive sites, allowing for the introduction of various functionalities to tune their solubility, recognition properties, and self-assembly behavior. rsc.orgnih.gov
Formation of Inclusion Complexes with Organic and π-Deficient Guests
A hallmark of biphen[n]arenes is their ability to form stable inclusion complexes with a wide array of guest molecules. nih.gov The electron-rich cavity of biphen[n]arenes makes them particularly adept at binding with electron-deficient guests. rsc.org
Research has demonstrated that biphen bohrium.comarene, for instance, can form inclusion complexes with not only organic cationic guests but also neutral π-electron deficient molecules. rsc.orgnih.govrsc.org The formation of these host-guest complexes is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov
The size of the biphenarene cavity plays a crucial role in guest recognition. For example, the larger biphen bohrium.comarene can form an inclusion complex with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a neutral π-electron deficient molecule, whereas the smaller biphen acs.orgarene cannot. rsc.org Similarly, water-soluble anionic biphen acs.orgarenes have been shown to form host-guest complexes with various cationic guests, with the binding strength being dependent on the size and shape of the guest molecule. mdpi.com The formation of these complexes can often be observed through changes in the NMR spectra of the guest, as well as visible color changes in the solution. mdpi.com
The ability of biphen[n]arenes to form inclusion complexes is not limited to small organic molecules. Their large and customizable cavities allow for the encapsulation of larger entities like polypeptides. acs.org This opens up possibilities for their application in areas such as drug delivery and the stabilization of bioactive peptides. researchgate.netbohrium.com
Below is a table summarizing the association constants (Kₐ) for the complexation of a per-ethylated biphen bohrium.comarene (EtBP4) with various guests in different solvents, as determined by ¹H NMR titration.
| Guest | Solvent | Association Constant (Kₐ) / M⁻¹ |
| 1,1'-Dimethyl-4,4'-bipyridinium bis(hexafluorophosphate) | CD₂Cl₂ | (1.4 ± 0.2) x 10⁴ |
| 1,1'-Diethyl-4,4'-bipyridinium bis(hexafluorophosphate) | CD₂Cl₂ | (1.1 ± 0.2) x 10⁴ |
| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | CD₂Cl₂ | 180 ± 20 |
| 2,4,7-Trinitrofluorenone | CD₂Cl₂ | 110 ± 15 |
This table is generated based on data reported in scientific literature. rsc.org
Self-Assembly Processes and Molecular Recognition
The unique structural features of biphen[n]arenes drive their participation in self-assembly processes, leading to the formation of more complex supramolecular architectures. mdpi.com The ability to precisely control the size, shape, and functionality of biphen[n]arenes through modular synthesis provides a powerful tool for directing their self-assembly. bohrium.com
Molecular recognition is a fundamental aspect of these self-assembly processes. The preorganized cavities and multiple binding sites of biphen[n]arenes allow for selective binding of guest molecules, which can then act as templates or linkers in the formation of larger assemblies. nih.govscispace.com For instance, the complexation of dicationic guests by biphen[n]arenes can lead to the formation of rsc.orgcatenanes, where the macrocyclic host is mechanically interlocked with the guest. scispace.com
The self-assembly of biphen[n]arenes can also be influenced by external stimuli, such as changes in pH. For example, a water-soluble macrocyclic arene has been shown to form a 1:1 complex with N-methylquinolinium salts in water, and this complexation can be reversibly controlled by altering the pH of the solution. researchgate.net This responsive behavior is a key feature for the development of smart materials.
Furthermore, the co-assembly of electron-rich biphen[n]arenes with electron-deficient molecules can lead to the formation of co-crystals with interesting photophysical properties, such as vapochromic behavior. researchgate.net These self-assembled systems demonstrate the potential of biphen[n]arenes in the construction of functional materials with tunable properties.
Applications in Chemo/Biosensors and Nanomaterials based on Supramolecular Assemblies
The versatile host-guest properties and self-assembly capabilities of biphen[n]arenes have positioned them as promising candidates for applications in the development of chemo/biosensors and advanced nanomaterials. mdpi.commdpi.com
The selective binding of specific analytes by functionalized biphen[n]arenes can be translated into a detectable signal, forming the basis of a chemosensor. researchgate.net For example, the color change observed upon complexation of certain guests with water-soluble biphen[n]arenes indicates their potential for the visual detection of these molecules. mdpi.com By incorporating fluorophores or phosphors onto the biphen[n]arene skeleton, luminescent sensors can be developed. bohrium.com The modular approach to their synthesis allows for the creation of macrocycles with enhanced solid-state emission, a phenomenon termed macrocyclization-induced fluorescence/phosphorescence enhancement. bohrium.com
In the realm of biosensing, nanomaterials play a crucial role in enhancing detection sensitivity and selectivity. nih.govnih.gov Supramolecular assemblies of biphen[n]arenes can be integrated with various nanomaterials, such as nanoparticles, nanowires, and carbon nanotubes, to create novel biosensor platforms. researchgate.netnih.gov The large cavities of biphen[n]arenes can be used to encapsulate and stabilize biomolecules, bringing them into close proximity with the transducer element of the biosensor. bohrium.com
The self-assembly of biphen[n]arenes into well-defined nanostructures, such as vesicles and nanotubes, also opens up avenues for their use in nanomaterials. mdpi.com These supramolecular nanomaterials can find applications in areas such as drug delivery, where the encapsulated drug can be released in a controlled manner, and in the separation of industrially important chemical mixtures. researchgate.netbohrium.com
The development of biphen[n]arene-based materials is still an emerging field, but the unique combination of a large, customizable cavity, facile functionalization, and interesting self-assembly behavior suggests a bright future for their application in sensing and nanotechnology. acs.orgmdpi.com
Q & A
Basic: What synthetic methodologies are commonly employed to prepare [1,1'-Biphenyl]-2-yl(methyl)sulfane?
The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction , which couples aryl halides with organoboron reagents (e.g., boronic acids or esters) . A biphenyl scaffold can be functionalized with a methylsulfanyl group using alkylation reactions with methylthiolate (CH₃S⁻) under controlled pH conditions. Key considerations include:
- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling).
- Solvent systems (e.g., THF or DMF for polar intermediates).
- Purification via column chromatography to isolate the sulfanyl derivative.
Advanced: How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound?
Advanced optimization involves:
- Temperature control : Lower temperatures (0–25°C) reduce undesired side reactions like sulfoxide formation .
- Ligand design : Bulky ligands (e.g., XPhos) improve regioselectivity in cross-coupling steps .
- Stoichiometric ratios : Excess methylthiolate (1.2–1.5 eq.) ensures complete alkylation while avoiding polysulfidation.
- Real-time monitoring : Use of HPLC-MS or in situ IR spectroscopy to track reaction progress and intermediate stability .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR : To confirm biphenyl aromatic protons (δ 7.2–7.8 ppm) and methylsulfanyl protons (δ 2.1–2.3 ppm).
- High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺).
- FT-IR : Identification of C-S stretching vibrations (~600–700 cm⁻¹) .
Advanced: How can computational methods (e.g., DFT) aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack.
- Simulate reaction pathways (e.g., sulfoxidation or nucleophilic substitution) to assess energy barriers .
- Validate spectroscopic data by comparing computed vs. experimental NMR shifts .
Basic: What biological screening strategies are used to evaluate this compound?
Initial screening includes:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Antimicrobial susceptibility testing (e.g., MIC values against Gram-positive/negative bacteria).
- Cytotoxicity profiling (e.g., MTT assays on cancer cell lines) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
SAR strategies involve:
- Functional group substitution : Replacing the methylsulfanyl group with bulkier thioethers to improve target binding .
- Isosteric replacements : Swapping sulfur with selenium to modulate redox properties .
- Pharmacophore mapping : Using crystallography or docking studies (e.g., AutoDock Vina) to identify critical interactions with biological targets .
Basic: What are the stability considerations for storing this compound?
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfanyl group.
- Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) .
Advanced: What mechanistic insights explain the oxidative degradation pathways of this compound?
The methylsulfanyl group undergoes oxidation to sulfoxide (S=O) and sulfone (O=S=O) derivatives under aerobic conditions. Factors influencing degradation include:
- Solvent polarity : Protic solvents (e.g., MeOH) accelerate oxidation via hydrogen bonding.
- Catalytic traces : Metal impurities (e.g., Fe³⁺) promote radical-mediated pathways .
- Kinetic studies : Monitor using LC-MS/MS to quantify degradation products .
Basic: How is this compound utilized in materials science research?
Applications include:
- Liquid crystal precursors : The biphenyl core enables mesophase formation.
- Polymer additives : As a chain-transfer agent in radical polymerizations .
Advanced: What experimental discrepancies exist in reported biological activities of this compound derivatives, and how can they be resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times.
- Purity thresholds : Impurities >5% alter activity; enforce QC via HPLC (>98% purity) .
- Solubility factors : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound dissolution in biological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
